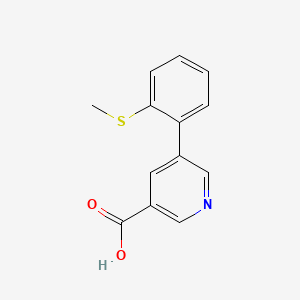

5-(2-(Methylthio)phenyl)nicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2-(Methylthio)phenyl)nicotinic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H11NO2S and its molecular weight is 245.296. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Methylthio)phenyl)nicotinic acid typically involves a multi-step process:

Starting Material: The synthesis begins with 2-phenylpyridine-4-carboxaldehyde.

Thioether Formation: The aldehyde reacts with methylthiol to form 2-(methylthio)phenylpyridine.

Nitration: The thioether undergoes nitration to form the corresponding nitro compound.

Reduction: The nitro compound is then reduced to yield this compound[][1].

Industrial Production Methods

On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is efficient but produces nitrous oxide as a by-product, which poses environmental challenges .

Análisis De Reacciones Químicas

Types of Reactions

5-(2-(Methylthio)phenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group in intermediates can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride are common.

Substitution: Electrophilic reagents such as bromine or nitric acid are used under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

5-(2-(Methylthio)phenyl)nicotinic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis.

Biology: Investigated for its potential biological activities.

Medicine: Explored for its pharmacological properties.

Industry: Utilized in the production of advanced materials and chemicals.

Mecanismo De Acción

The mechanism of action of 5-(2-(Methylthio)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and target .

Comparación Con Compuestos Similares

Similar Compounds

Nicotinic Acid: A precursor and structurally related compound.

2-(Methylthio)phenylpyridine: An intermediate in the synthesis.

Pyridine Derivatives: Compounds with similar pyridine rings.

Uniqueness

5-(2-(Methylthio)phenyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

5-(2-(Methylthio)phenyl)nicotinic acid (CAS No. 1261964-02-6) is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, effects, and applications based on various research findings.

- Molecular Formula: C13H11NO2S

- Molecular Weight: 245.296 g/mol

The compound's structure includes a nicotinic acid moiety modified by a methylthio group on the phenyl ring, which influences its biological activity.

This compound interacts with various biological targets, primarily through:

- Enzyme Inhibition: It can inhibit specific enzymes, affecting metabolic pathways and cellular functions.

- Receptor Binding: The compound may act as a ligand for certain receptors, modulating their activity and influencing signaling pathways.

The exact mechanisms are still under investigation, but preliminary studies suggest that it may influence pathways such as the MAPK/ERK signaling cascade, which is critical for cell proliferation and differentiation.

Antimicrobial Activity

Research indicates that derivatives of nicotinic acid, including this compound, exhibit antimicrobial properties. Specifically:

- Minimum Inhibitory Concentration (MIC): Some related compounds have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 1.95 to 15.62 µg/mL .

- Mechanism of Action in Antimicrobial Activity: The antimicrobial effects are believed to stem from the compound's ability to enhance immune responses and increase the bactericidal activity of neutrophils .

Cytotoxicity

While some derivatives show promise in antimicrobial activity, they also need to be evaluated for cytotoxicity:

- Cytotoxic Effects: Studies have indicated that at higher concentrations, compounds similar to this compound can exhibit cytotoxic effects on various cell lines. Dose optimization is crucial to mitigate these effects while maximizing therapeutic benefits.

Synthesis and Evaluation

A series of experiments have synthesized various derivatives of nicotinic acid, including this compound. These compounds were evaluated for their biological activities:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound 1 | 1.95 | Against Staphylococcus epidermidis |

| Compound 2 | 7.81 | Against MRSA Staphylococcus aureus |

| Compound 3 | Variable | Cytotoxicity in cancer cell lines |

This table summarizes the antimicrobial efficacy of selected compounds derived from nicotinic acid.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various targets:

Propiedades

IUPAC Name |

5-(2-methylsulfanylphenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c1-17-12-5-3-2-4-11(12)9-6-10(13(15)16)8-14-7-9/h2-8H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTQHAHPYZFVKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=CC(=CN=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.